
(S)-(9H-Fluoren-9-yl)methyl 2,5-dioxo-4-(2-oxo-2-(tritylamino)ethyl)oxazolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(9H-Fluoren-9-yl)methyl 2,5-dioxo-4-(2-oxo-2-(tritylamino)ethyl)oxazolidine-3-carboxylate is a complex organic compound known for its unique structural features and diverse applications in scientific research. This compound is characterized by the presence of a fluorenyl group, an oxazolidine ring, and a tritylamino moiety, making it a valuable building block in asymmetric synthesis and chiral chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(9H-Fluoren-9-yl)methyl 2,5-dioxo-4-(2-oxo-2-(tritylamino)ethyl)oxazolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Oxazolidine Ring: This is achieved through the cyclization of an amino acid derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorenyl Group: The fluorenyl group is introduced via a nucleophilic substitution reaction, often using fluorenylmethyl chloroformate (Fmoc-Cl) as the reagent.
Attachment of the Tritylamino Moiety: The tritylamino group is added through a reaction with trityl chloride (Tr-Cl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(9H-Fluoren-9-yl)methyl 2,5-dioxo-4-(2-oxo-2-(tritylamino)ethyl)oxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄, hydrogen gas (H₂) with a palladium catalyst
Substitution: Fmoc-Cl, Tr-Cl, TEA
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as alcohols, ketones, and substituted fluorenyl or tritylamino compounds.
Wissenschaftliche Forschungsanwendungen
(S)-(9H-Fluoren-9-yl)methyl 2,5-dioxo-4-(2-oxo-2-(tritylamino)ethyl)oxazolidine-3-carboxylate is widely used in various fields of scientific research:
Chemistry: It serves as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes.
Medicine: It is investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: The compound is utilized in the synthesis of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism by which (S)-(9H-Fluoren-9-yl)methyl 2,5-dioxo-4-(2-oxo-2-(tritylamino)ethyl)oxazolidine-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorenyl and tritylamino groups facilitate binding to active sites, while the oxazolidine ring provides structural stability. These interactions can modulate the activity of enzymes or alter the conformation of proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(9H-Fluoren-9-yl)methyl 2,5-dioxo-4-(2-oxo-2-(tritylamino)ethyl)oxazolidine-3-carboxylate: The enantiomer of the compound, differing in the spatial arrangement of atoms.
(S)-(9H-Fluoren-9-yl)methyl 2,5-dioxo-4-(2-oxo-2-(benzylamino)ethyl)oxazolidine-3-carboxylate: Similar structure with a benzylamino group instead of a tritylamino group.
Uniqueness
(S)-(9H-Fluoren-9-yl)methyl 2,5-dioxo-4-(2-oxo-2-(tritylamino)ethyl)oxazolidine-3-carboxylate is unique due to its combination of a fluorenyl group, an oxazolidine ring, and a tritylamino moiety. This specific arrangement imparts distinct chemical properties and reactivity, making it a valuable tool in asymmetric synthesis and chiral chemistry.
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl 2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H30N2O6/c42-35(40-39(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34-36(43)47-38(45)41(34)37(44)46-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,40,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZIEHVFBIDDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC4C(=O)OC(=O)N4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Benzyl-5,8-diazaspiro[2.6]nonane](/img/structure/B12084825.png)


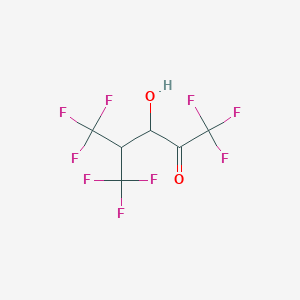
![(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone](/img/structure/B12084854.png)
![1H-Pyrrole-3-carboxylicacid, 5-(1,1-dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl]-](/img/structure/B12084861.png)
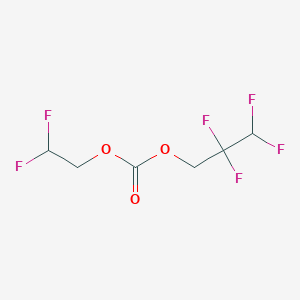


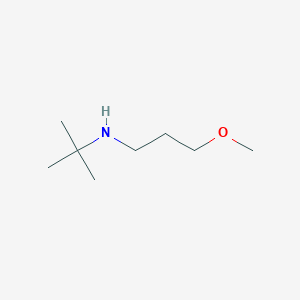

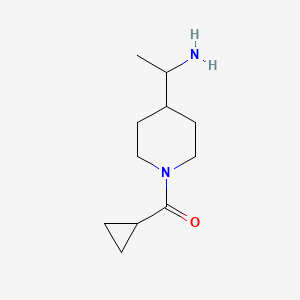
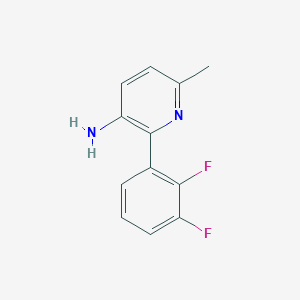
![2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12084896.png)
